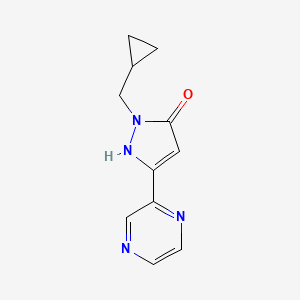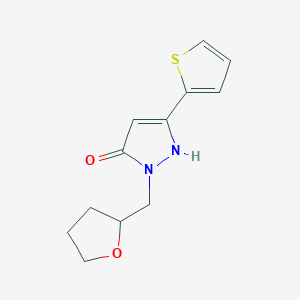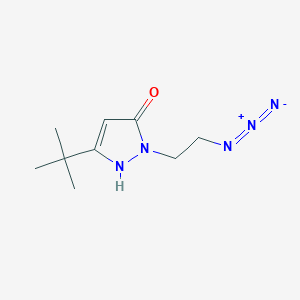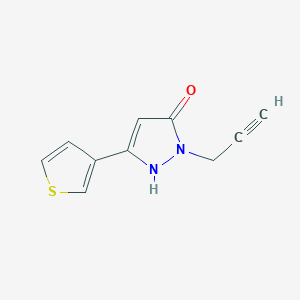![molecular formula C7H9ClN2S B1484061 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2091576-70-2](/img/structure/B1484061.png)
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a significant area of research due to their diverse and valuable synthetical, biological, and photophysical properties . Various strategies have been employed, including the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Molecular Structure Analysis
Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
Pyrazole derivatives have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been involved in various chemical reactions, including multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on their substituent groups .科学的研究の応用
Antibacterial and Antifungal Applications
Pyrazole derivatives have been examined for their antibacterial and antifungal activities. The presence of a functionalized pyrazole moiety in compounds can contribute to their efficacy in combating various bacterial and fungal strains .
Cancer Research
Novel pyrazole derivatives have shown potential in antitumor studies. For instance, certain compounds have been assessed for their cytotoxicity against cancer cell lines such as HCT-116, indicating their possible use in cancer treatment research .
Green Chemistry
The synthesis of pyrazoles has seen advancements in eco-friendly methods, including water-based synthesis approaches. This highlights the compound’s role in developing sustainable chemical processes .
Drug Design and Discovery
Pyrazole derivatives are being explored for drug design due to their structural versatility and biological relevance. They serve as a scaffold for developing new therapeutic agents .
Catalysis
Some pyrazole derivatives have been utilized as catalysts due to their resinous, non-toxic, thermally stable, and cost-effective properties. This makes them valuable in various chemical reactions and industrial applications .
Synthetic Chemistry
Advancements in synthetic routes for pyranopyrazole compounds have been documented, which could be relevant for the compound , given its structural similarity. These synthetic advancements can lead to the development of new materials and chemicals .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBQJAAHTVVSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)

